(2S)-N-Ethyl-2-hydroxypropanamide

Descripción

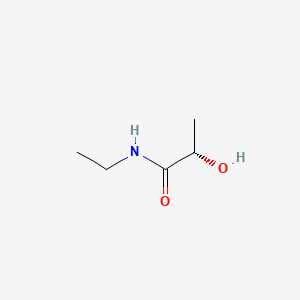

For instance, (S)-2-Hydroxypropanamide (CAS 89673-71-2, C₃H₇NO₂) shares a chiral hydroxy group at the second carbon but lacks the N-ethyl substitution . Based on naming conventions, the hypothetical target compound would feature an ethyl group attached to the nitrogen atom (N-Ethyl) and a hydroxyl group at the (2S)-position. Its molecular formula would likely be C₅H₁₁NO₂, distinguishing it from analogs through substituent variations.

Propiedades

IUPAC Name |

(2S)-N-ethyl-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHWWMHNXSWQLD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194022-24-7 | |

| Record name | (2S)-N-ethyl-2-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-Ethyl-2-hydroxypropanamide typically involves the reaction of (S)-2-hydroxypropanoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction scheme is as follows:

Starting Materials: (S)-2-hydroxypropanoic acid and ethylamine.

Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic solvent at a temperature range of 0-50°C.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-N-Ethyl-2-hydroxypropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is (2S)-N-Ethyl-2-oxopropanamide.

Reduction: The major product is (2S)-N-Ethyl-2-hydroxypropanamine.

Substitution: The products depend on the substituent introduced, such as (2S)-N-Ethyl-2-chloropropanamide.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Organic Synthesis

Role in Enantioselective Reactions

(2S)-N-Ethyl-2-hydroxypropanamide is primarily utilized as a chiral auxiliary in organic synthesis. Chiral auxiliaries are crucial for inducing chirality in reactions, leading to the formation of specific enantiomers. This compound has demonstrated effectiveness in various reactions, particularly aldol condensations, where it facilitates the production of enantiomerically pure compounds. The presence of the hydroxyl and amide groups enhances its ability to stabilize transition states during these reactions.

Comparison with Other Chiral Auxiliaries

The following table summarizes how this compound compares with other similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-2-hydroxypropanamide | Similar hydroxyl and amide groups | Less chiral specificity compared to (2S)-N-ethyl lactamide |

| 2-Hydroxypropionamide | Lacks ethyl substitution | More polar; different solubility characteristics |

| N-Methyl-2-hydroxypropanamide | Methyl group instead of ethyl | Different steric effects influencing reactivity |

| (R)-N-Ethyl lactamide | Opposite chirality | Potentially different biological activity |

This comparison highlights the specific advantages of this compound in synthetic applications, particularly for producing enantiomerically pure compounds.

Potential Pharmacological Properties

While detailed biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various pharmacological properties. The presence of hydroxyl and amide groups suggests potential interactions with biological systems, possibly influencing metabolic pathways or serving as precursors for biologically active molecules.

Research Insights

Recent studies have indicated that compounds structurally related to this compound may interact with metal ions and other organic compounds, suggesting potential coordination chemistry relevant for understanding its behavior in biological systems. However, further research is necessary to elucidate its precise biological roles and mechanisms.

Case Studies

Case Study 1: Use as a Chiral Auxiliary

In a study exploring the effectiveness of different chiral auxiliaries in aldol reactions, this compound was found to provide higher enantioselectivity compared to other auxiliaries tested. The study highlighted its ability to stabilize transition states effectively, leading to improved yields of the desired enantiomer.

Case Study 2: Interaction Studies

Another investigation focused on the interaction of this compound with metal complexes in aqueous solutions. The results indicated that this compound could form stable complexes with certain metal ions, suggesting possible applications in catalysis or material science.

Mecanismo De Acción

The mechanism by which (2S)-N-Ethyl-2-hydroxypropanamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and amide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

The following table summarizes key structural and functional differences between (2S)-N-Ethyl-2-hydroxypropanamide (inferred) and related compounds from the evidence:

Structural and Functional Analysis

Backbone and Chirality

All compounds share a propanamide backbone with stereochemical specificity at the second carbon (S-configuration).

Substituent Effects

- N-Ethyl vs. N-Hydroxyethyl : The hypothetical N-ethyl group in the target compound would confer increased hydrophobicity compared to the N-hydroxyethyl group in 2-Hydroxy-N-(2-hydroxyethyl)propanamide ().

- Amino vs.

Stability and Reactivity

Limited data are available for most compounds. For example, (S)-2-Hydroxypropanamide () lacks stability or reactivity information, while (2S)-2,5-Diaminopentanamide dihydrochloride () is noted to avoid strong oxidizers and incompatible materials like nitrogen oxides. Stability profiles for amino-substituted analogs (e.g., ) remain undocumented.

Actividad Biológica

(2S)-N-Ethyl-2-hydroxypropanamide, also known as (2S)-N-ethyl lactamide, is a chiral compound characterized by a hydroxyl group and an amide functional group. This unique structure endows the compound with potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, research findings, and relevant case studies.

The molecular formula for this compound is . The presence of the hydroxyl and amide groups facilitates hydrogen bonding, which is crucial for its interaction with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to physiological effects.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, enhancing binding affinity.

- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound could interact with receptors, affecting signal transduction processes.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but several studies have suggested potential pharmacological properties:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various pathogens.

- Cytotoxicity : Some studies indicate that derivatives of hydroxypropanamides exhibit cytotoxic effects in cancer cell lines.

- Chiral Auxiliary in Synthesis : It serves as a chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-2-hydroxypropanamide | Hydroxyl and amide groups | Less chiral specificity compared to this compound |

| 2-Hydroxypropionamide | Lacks ethyl substitution | More polar; different solubility characteristics |

| N-Methyl-2-hydroxypropanamide | Methyl group instead of ethyl | Different steric effects influencing reactivity |

| (R)-N-Ethyl lactamide | Opposite chirality | Potentially different biological activity |

This table highlights how the unique chirality and structure of this compound confer specific advantages in synthetic applications.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested in vitro against colorectal cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .

- Antimicrobial Activity : A study investigated the antimicrobial properties of similar hydroxyamides against bacterial strains. Results indicated that certain structural modifications enhanced their efficacy against Gram-positive bacteria .

- Chiral Auxiliary Applications : In organic synthesis, this compound has been employed as a chiral auxiliary to improve enantioselectivity in reactions such as aldol condensations. This application underscores its importance in pharmaceutical chemistry .

Q & A

Q. What are the optimal synthetic routes for (2S)-N-Ethyl-2-hydroxypropanamide to ensure high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure this compound can be achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure (e.g., 40 psi) in ethanol, followed by purification via silica gel chromatography . For chiral integrity, asymmetric synthesis techniques or enzymatic resolution may be employed. Enantiomeric purity should be confirmed using chiral HPLC or polarimetry, as demonstrated in the synthesis of structurally similar amino acid derivatives .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups. For example, characteristic chemical shifts for hydroxyl and amide protons typically appear in the δ 1.5–2.5 ppm and δ 6.5–8.5 ppm ranges, respectively . Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (if crystalline) offers definitive structural elucidation, as seen in related propanamide derivatives .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hygroscopic degradation is common in hydroxypropanamides. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Systematic optimization of reaction parameters is essential:

- Catalyst screening : Test Pd/C, Raney nickel, or chiral catalysts for hydrogenation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., THF) may enhance solubility, while methanol/water mixtures improve hydrolysis rates .

- Temperature gradients : Elevated temperatures (50–80°C) can accelerate amidation but risk racemization; kinetic studies are advised .

Q. How should discrepancies in published spectroscopic data for this compound be resolved?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare NMR chemical shifts with computational predictions (DFT calculations).

- Replicate experiments under identical conditions to rule out solvent or pH artifacts .

- Reference crystallographic data from databases like the Cambridge Structural Database (CSD) for bond-length/angle consistency .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-response studies : Confirm activity thresholds using standardized assays (e.g., IC₅₀ measurements).

- Meta-analysis : Aggregate data from independent studies to identify outliers or methodological biases .

- Mechanistic validation : Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and confirm target engagement .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.